(3-(furan-2-yl)-1H-pyrazol-5-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone
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Overview
Description
(3-(furan-2-yl)-1H-pyrazol-5-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) investigated the synthesis of novel pyrazoline derivatives, including structures related to the queried compound, using microwave-assisted methods. These derivatives showed promising anti-inflammatory and antibacterial activities. The research highlighted the efficiency of microwave irradiation in yielding higher outputs and being environmentally friendly compared to traditional methods (Ravula et al., 2016).
Heterocyclic Core in Histamine H3 Receptor Antagonists
Swanson et al. (2009) synthesized small molecules with a heterocyclic core, including pyrazole and furan derivatives, for in vitro affinity at the human histamine H3 receptor. One specific compound demonstrated high affinity and selectivity as an antagonist, highlighting the potential of such heterocyclic compounds in therapeutic applications (Swanson et al., 2009).
Aza-Piancatelli Rearrangement
Reddy et al. (2012) explored the aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol derivatives, relevant to the structure . The study demonstrated the efficient synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives using this method, showing its utility in creating complex heterocyclic structures (Reddy et al., 2012).
Chitosan Schiff Bases with Heterocyclic Moieties
In a study by Hamed et al. (2020), heteroaryl pyrazole derivatives, including furan-2-yl structures, were synthesized and reacted with chitosan to form Schiff bases. These new compounds exhibited significant antimicrobial activity against various bacteria and fungi, suggesting their potential in creating new antibacterial and antifungal agents (Hamed et al., 2020).
Synthesis and Pharmacological Evaluation of Piperazine Derivatives
A study by Kumar et al. (2017) involved synthesizing a series of piperazine derivatives, including furan-2-yl structures. The compounds were evaluated for antidepressant and antianxiety activities, showing significant potential in these areas (Kumar et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to show affinity towards 5-ht1a serotonin receptors .
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that this compound may interact with its targets through electrostatic interactions .
Biochemical Pathways
Compounds with similar structures have been found to affect the serotonin pathway .
Result of Action
Similar compounds have been found to have potential therapeutic applications due to their interactions with the serotonin pathway .
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-19(14-11-13(14)18-4-2-10-28-18)23-5-7-24(8-6-23)20(26)16-12-15(21-22-16)17-3-1-9-27-17/h1-4,9-10,12-14H,5-8,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZAMPNMQTZRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=NNC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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